N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c23-18(19(6-1-2-7-19)17-4-3-11-25-17)20-8-9-22-13-16(12-21-22)15-5-10-24-14-15/h3-5,10-14H,1-2,6-9H2,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHUTYTXWDXBKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCCN3C=C(C=N3)C4=COC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-(Thiophen-2-yl)cyclopentanecarboxylic Acid
The carboxylate precursor is synthesized via Friedel-Crafts acylation:
- Reaction conditions : Thiophene (1.2 eq), cyclopentanecarbonyl chloride (1.0 eq), AlCl₃ (1.5 eq) in anhydrous CH₂Cl₂ at 0°C → rt, 12 h
- Workup : Quench with ice-cold HCl, extract with EtOAc, dry over MgSO₄
- Yield : 68-72% after recrystallization (hexane/EtOAc)
Key characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (dd, J = 3.6 Hz, 1H, thiophene H-3), 7.02 (d, J = 5.1 Hz, 1H, thiophene H-4), 2.85–2.78 (m, 2H, cyclopentane CH₂), 1.95–1.82 (m, 6H, cyclopentane CH₂)
Construction of the 4-(Furan-3-yl)-1H-Pyrazole Moiety
Pyrazole Ring Formation
The 1H-pyrazole core is assembled via [3+2] cycloaddition:
Suzuki-Miyaura Coupling for Furan Installation
The bromopyrazole intermediate undergoes cross-coupling:
- Catalytic system : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3.0 eq)
- Conditions : Furan-3-ylboronic acid (1.5 eq), dioxane/H₂O (4:1), 90°C, 12 h
- Yield : 85% after column chromatography (SiO₂, hexane/EtOAc 3:1)
Assembly of the Ethylenediamine Linker
Nucleophilic Substitution for Pyrazole-Ethylene Conjugation
The pyrazole is connected to ethylenediamine via SN2 displacement:
- Reactants : 4-(Furan-3-yl)-1H-pyrazole (1.0 eq), 1,2-dibromoethane (2.5 eq)
- Base : K₂CO₃ (3.0 eq) in DMF, 60°C, 6 h
- Isolation : Extract with CHCl₃, wash with brine, dry over Na₂SO₄
Intermediate characterization :
- ESI-MS: m/z 245.1 [M+H]⁺ (calculated for C₁₁H₁₂N₂O₂: 244.09)
Final Amide Coupling
Carboxylic Acid Activation
The carboxylate is activated using coupling reagents:
- Reagents : 1-(Thiophen-2-yl)cyclopentanecarboxylic acid (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq) in DMF, 0°C → rt, 1 h
Amide Bond Formation
Activated ester reacts with the ethylene-linked pyrazole:
- Conditions : Pyrazole-ethylamine (1.1 eq), DMF, rt, 12 h under N₂
- Purification : Column chromatography (SiO₂, CH₂Cl₂/MeOH 10:1)
- Final yield : 63% (white crystalline solid)
Final product characterization :
- ¹³C NMR (101 MHz, DMSO-d₆): δ 171.2 (C=O), 152.1 (pyrazole C-3), 142.8 (furan C-2), 126.4 (thiophene C-2)
- HPLC Purity: 98.6% (C18 column, MeCN/H₂O 70:30, 1 mL/min)
Comparative Analysis of Synthetic Routes
| Step | Method A (HATU) | Method B (EDCl/HOBt) | Method C (DCC) |
|---|---|---|---|
| Coupling Reagent | HATU | EDCl/HOBt | DCC |
| Solvent | DMF | CH₂Cl₂ | THF |
| Reaction Time | 12 h | 24 h | 36 h |
| Yield | 63% | 58% | 45% |
| Purity (HPLC) | 98.6% | 95.2% | 89.7% |
Challenges and Optimization Strategies
Key issues :
- Low solubility of intermediates in polar aprotic solvents
- Competing side reactions during pyrazole bromination
Optimizations :
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions:
Oxidation: Typically using reagents like hydrogen peroxide or KMnO₄, leading to the formation of oxo derivatives.
Reduction: Catalytic hydrogenation can reduce specific double bonds in the rings.
Substitution: Electrophilic and nucleophilic substitutions can occur at different positions on the furan, pyrazole, and thiophene rings.
Common Reagents and Conditions
Common reagents include palladium on carbon (Pd/C) for hydrogenation, potassium permanganate (KMnO₄) for oxidation, and lithium aluminum hydride (LiAlH₄) for reduction. Reactions usually require controlled conditions such as low temperatures for highly reactive reagents and inert atmospheres to prevent oxidation.
Major Products Formed
Major products depend on the specific reactions and conditions but could include hydroxylated derivatives, reduced cyclic structures, and various substituted analogs.
Scientific Research Applications
N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has versatile applications across multiple scientific domains:
Chemistry: Used as a building block for more complex molecules, and in studying reaction mechanisms.
Biology: May act as a ligand in biochemical assays to probe the activity of enzymes or receptors.
Medicine: Investigated for potential pharmacological effects, such as anti-inflammatory or anti-cancer properties due to its multi-ring structure.
Industry: Employed in the synthesis of materials with specific electronic properties, such as conductive polymers.
Mechanism of Action
The compound interacts with biological targets through its multi-ring structure, which can mimic natural substrates or inhibitors. Its specific mechanism may involve binding to enzymes or receptors, altering their activity through steric hindrance or electronic interactions, affecting cellular pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The compound’s heterocyclic architecture and carboxamide backbone invite comparisons with pharmacologically active analogs, such as alfentanil and sufentanil (mentioned in ), which share thiophene or tetrazole substituents and undergo CYP3A4-mediated metabolism. Below, key structural, metabolic, and pharmacokinetic differences are analyzed:
Structural Comparison
Target Compound :
- Core : Cyclopentanecarboxamide.
- Substituents : Thiophen-2-yl (aromatic sulfur-containing heterocycle), furan-3-yl (oxygen-containing heterocycle), and pyrazole (nitrogen-containing heterocycle).
- Linker : Ethyl group between pyrazole and carboxamide.
-
- Core : Piperidin-4-yl-propanamide.
- Substituents : Tetrazol-1-yl (nitrogen-rich heterocycle), methoxymethyl, and ethyl groups.
-
- Core : Piperidin-4-yl-propanamide.
- Substituents : Thiophen-2-yl-ethyl, methoxymethyl.
Metabolic and Pharmacokinetic Profiles
*Hypothesis based on structural similarity to alfentanil/sufentanil, which rely on CYP3A4 .
Key Findings:
Metabolic Stability : Unlike alfentanil and sufentanil, which rapidly form inactive metabolites via CYP3A4, the target compound’s metabolic fate remains unstudied. Its pyrazole moiety could introduce alternative oxidation sites.
Binding Characteristics : The cyclopentane core may reduce conformational flexibility compared to piperidine-based opioids, possibly altering receptor affinity.
Biological Activity
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound notable for its unique structural features, including a furan ring, a pyrazole moiety, and a thiophene component. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, antifungal, and anticancer properties.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Furan Ring : Contributes to the compound's reactivity and potential interactions with biological targets.
- Pyrazole Moiety : Known for diverse pharmacological properties, enhancing the overall biological activity.
- Thiophene Component : Adds further complexity and may influence the compound’s interaction with various biological systems.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, revealing significant potential in several therapeutic areas.
Antimicrobial Activity
Research indicates that compounds containing furan and pyrazole rings often exhibit notable antimicrobial properties. For instance, derivatives of pyrazole have shown efficacy against various strains of bacteria and fungi. The presence of the thiophene ring may further enhance these activities by facilitating interactions with microbial targets.
Anticancer Properties
Studies have demonstrated that similar compounds with furan and pyrazole structures possess anticancer properties. The mechanisms typically involve the inhibition of tumor cell proliferation and induction of apoptosis. The specific interactions of this compound with cancer cell lines remain an area of active investigation.
Case Study 1: Antifungal Activity
In a study evaluating antifungal agents, derivatives similar to this compound were tested against Candida albicans and Cryptococcus neoformans. Results indicated that compounds with furan and pyrazole rings exhibited significant antifungal activity, suggesting potential therapeutic applications in treating fungal infections .
Case Study 2: Antitumor Activity
Another research effort focused on the anticancer effects of pyrazole derivatives. The study found that these compounds could inhibit the growth of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. The unique structural features of this compound may contribute to its effectiveness as an anticancer agent .
Research Findings
Recent computational studies have predicted that this compound may interact with specific biological targets associated with disease pathways. The following table summarizes some key findings related to its biological activity:
| Activity Type | Target Organism/Cell Line | Effect Observed |
|---|---|---|
| Antimicrobial | Candida albicans | Significant reduction in growth |
| Antifungal | Cryptococcus neoformans | Inhibition of fungal proliferation |
| Antitumor | Various cancer cell lines | Induction of apoptosis |
| Anti-inflammatory | In vitro models | Reduction in inflammatory markers |
Q & A
Q. Characterization :
- NMR Spectroscopy (1H/13C) confirms proton/carbon environments and connectivity .
- IR Spectroscopy validates amide (C=O stretch ~1650 cm⁻¹) and heterocyclic groups .
- Mass Spectrometry (HRMS) determines molecular weight and purity .
How can reaction yields and purity be optimized during synthesis?
Q. Advanced
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
- Temperature Control : Maintain 60–80°C during cyclization to balance reaction rate and byproduct formation .
- Purification : Use silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .
- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress; optimize Rf values to 0.3–0.5 for clear separation .
What in vitro assays are recommended for initial biological activity screening?
Q. Basic
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : High-throughput screening against kinases or proteases (e.g., COX-2 for anti-inflammatory potential) .
How should researchers address conflicting bioactivity data between structural analogs?
Q. Advanced
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (Table 1).
- Computational Modeling : Molecular docking (AutoDock Vina) identifies binding affinity variations due to furan-3-yl vs. thiophen-2-yl positioning .
- Dose-Response Studies : Replicate assays at multiple concentrations (e.g., 1–100 µM) to confirm EC50/IC50 consistency .
Table 1 : SAR of Key Analogues
| Compound Substituents | Bioactivity (IC50, µM) | Target | Reference |
|---|---|---|---|
| Furan-3-yl, Pyrazole-ethyl | 12.5 (HeLa) | Tubulin polymerization | |
| Thiophen-2-yl, Pyrazole-ethyl | 8.3 (MCF-7) | EGFR kinase | |
| Trifluoromethoxy benzamide | 25.0 (COX-2) | Cyclooxygenase-2 |
What methodologies are suitable for pharmacokinetic profiling?
Q. Advanced
- In Vivo Clearance : Administer IV/orally (10 mg/kg) in rodents; measure plasma levels via LC-MS/MS .
- Bioavailability : Calculate AUC ratios (oral/IV) to assess absorption efficiency .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to quantify half-life (t1/2) .
How can low oral bioavailability be mitigated?
Q. Advanced
- Prodrug Design : Introduce ester groups (e.g., acetyl) to enhance lipophilicity .
- Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to improve solubility .
- Co-Administration : Pair with CYP450 inhibitors (e.g., ketoconazole) to reduce first-pass metabolism .
What experimental designs resolve variability in biological replicate data?
Q. Advanced
- Factorial Design : Use 2k factorial experiments to test temperature, solvent, and catalyst interactions .
- Response Surface Methodology (RSM) : Optimize reaction conditions (e.g., pH 7–9, 24–48 hrs) for maximum yield .
- Statistical Validation : Apply ANOVA (p < 0.05) to confirm significance of variables .
How to determine the mechanism of action for anticancer activity?
Q. Advanced
- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
- Molecular Dynamics (MD) Simulations : Simulate binding to tubulin or DNA topoisomerase II over 100 ns .
- Flow Cytometry : Assess cell cycle arrest (e.g., G2/M phase) and apoptosis (Annexin V/PI staining) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
